molecular formula C8H5N3O3 B11924766 8-nitro-3H-quinoxalin-2-one

8-nitro-3H-quinoxalin-2-one

Cat. No.: B11924766
M. Wt: 191.14 g/mol
InChI Key: XARDKOSMBIPEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nitro-3H-quinoxalin-2-one is a nitro-substituted derivative of the privileged quinoxalin-2(1H)-one scaffold, a structure of high interest in medicinal chemistry and drug discovery. This compound is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Quinoxalinone derivatives are extensively investigated for their diverse biological activities. Research indicates that the quinoxalin-2(1H)-one core is a significant synthetic target in anticancer drug discovery, with derivatives exhibiting mechanisms of action that include the inhibition of enzymes like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are overexpressed in certain cancers such as colorectal cancer . Furthermore, the presence of an 8-nitro group on the quinoxalinone ring system has been specifically identified as a key structural feature for significant inhibitory activity against the enzyme aldose reductase, making it a valuable scaffold for related biochemical research . The nitro group also serves as a versatile handle for further chemical modifications, allowing researchers to synthesize a wide array of functionalized derivatives for structure-activity relationship (SAR) studies and the development of new pharmacological tools .

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

8-nitro-3H-quinoxalin-2-one

InChI

InChI=1S/C8H5N3O3/c12-7-4-9-5-2-1-3-6(11(13)14)8(5)10-7/h1-3H,4H2

InChI Key

XARDKOSMBIPEIA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C2C(=N1)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Key Steps and Conditions

  • Substrate Selection : Quinoxalin-2-ol or its derivatives serve as starting materials.

  • Reagents : Fuming nitric acid (HNO₃) in glacial acetic acid (CH₃COOH) is commonly used.

  • Reaction Conditions : Stirring at room temperature for 24 hours, followed by solvent evaporation and purification.

Example Protocol

StepReagent/ConditionsPurposeYield
1Quinoxalin-2-ol in glacial acetic acidDissolution
2Fuming HNO₃ added dropwiseNitration at 8-position65%
3Solvent evaporation, water washIsolation

Regioselectivity Challenges : Nitration of quinoxalin-2-ol often favors the 7-position (e.g., 7-nitro-2-ol). Achieving 8-nitration requires specific directing groups or conditions.

L-Proline-Catalyzed Synthesis

This method combines o-phenylenediamine and nitro ene derivatives under mild conditions with L-proline as a catalyst.

Reaction Mechanism

  • Stepwise Reaction :

    • Step 1 : Nucleophilic attack of o-phenylenediamine on nitro ene derivatives forms a chiral intermediate.

    • Step 2 : Cyclization generates the quinoxaline core.

Optimized Conditions

ParameterDetail
CatalystL-Proline (10 mol%)
SolventEthanol
TemperatureRoom temperature (25°C)
Time6–10 hours
Yield49–57%

Advantages :

  • No gas shielding required.

  • Environmentally friendly (ethanol as solvent).

  • Scalable for multi-gram synthesis.

While primarily used for arylation, K₂S₂O₈-mediated radical reactions can be adapted for nitro group introduction.

Method Overview

  • Oxidant : Potassium persulfate (K₂S₂O₈) generates aryl radicals from phenylhydrazines or boronic acids.

  • Coupling : Aryl radicals add to the C-3 position of quinoxalin-2(1H)-ones.

Relevant Data

EntryAryl SourceSolventTemperatureYield
1PhenylhydrazineAcetonitrile50°C57%
2Phenylboronic acidWater80°C80%

Limitations :

  • Requires additional steps to introduce the nitro group.

  • Lower yields compared to direct nitration.

Multi-Step Synthesis via 2,2-Dibromo-1-arylethanone

This metal-catalyst-free approach uses oxidative amidation–heterocycloannulation.

Key Steps

  • Oxidative Amidation : 2,2-Dibromo-1-arylethanone reacts with o-phenylenediamine in DMSO.

  • Heterocycloannulation : Forms the quinoxalin-2-one core under basic conditions (triethylamine).

Procedure Highlights

StepReagentConditions
12,2-Dibromo-1-phenylethanoneDMSO, 75°C, 14 hours
2o-Phenylenediamine, triethylamineDMSO, 80°C, 5 hours
3Water extraction, column chromatography

Yield : 75% for 3-phenylquinoxalin-2(1H)-one.

Comparative Analysis of Methods

MethodCatalyst/ReagentYieldScalability
NitrationHNO₃/CH₃COOH65%Moderate
L-ProlineL-Proline57%High
Radical CouplingK₂S₂O₈80%Limited
DibromoethanoneTriethylamine75%Moderate

Critical Notes :

  • Regioselectivity : Achieving 8-nitration requires careful control of directing groups.

  • Cost : L-proline and ethanol methods are cost-effective .

Chemical Reactions Analysis

Types of Reactions: 8-nitro-3H-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products Formed:

    Reduction: 8-amino-3H-quinoxalin-2-one.

    Substitution: Various substituted quinoxalin-2-one derivatives.

    Cyclization: Fused ring quinoxalinone derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

8-Nitro-3H-quinoxalin-2-one can be synthesized through various methods, including:

  • Direct nitration of quinoxalin-2-one.
  • Condensation reactions involving appropriate nitro-substituted precursors.

These synthetic routes allow for modifications that can enhance the compound's biological activity. The presence of the nitro group at the 8-position plays a crucial role in its reactivity and interaction with biological targets.

Biological Activities

The biological activities of 8-nitro-3H-quinoxalin-2-one are diverse, making it a valuable compound in pharmacological research. Key activities include:

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, studies have shown that 8-nitro derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating potential as antibacterial agents .

Anticancer Properties

8-Nitro-3H-quinoxalin-2-one has been investigated for its anticancer potential. It has been found to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of key enzymes involved in cell proliferation and survival . The structure-activity relationship (SAR) studies suggest that modifications to the quinoxaline core can enhance its cytotoxic effects against different cancer types.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are attributed to its ability to inhibit cyclooxygenase enzymes (COX) involved in inflammatory processes. This activity makes it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Numerous studies have documented the efficacy of 8-nitro-3H-quinoxalin-2-one across different applications:

StudyApplicationFindings
AntimicrobialDemonstrated broad-spectrum activity against various bacterial strains.
AnticancerInduced apoptosis in colorectal cancer cells with significant inhibition rates.
Anti-inflammatoryShowed potent inhibition of COX enzymes with a favorable safety profile.

Mechanism of Action

The mechanism of action of 8-nitro-3H-quinoxalin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or the modulation of receptor activities, resulting in various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares 8-nitro-3H-quinoxalin-2-one with structurally similar quinoxalinone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications Source
8-Nitro-3H-quinoxalin-2-one C₈H₅N₃O₃ 191.15 -NO₂ (8) NTR-activated antikinetoplastid
3-Chloro-1-methyl-1H-quinoxalin-2-one C₉H₇ClN₂O 194.62 -Cl (3), -CH₃ (1) Synthetic intermediate; halogenated analog
7-Methoxy-3-methylquinoxalin-2(1H)-one C₁₀H₁₀N₂O₂ 190.20 -OCH₃ (7), -CH₃ (3) High structural similarity (0.91)
6-Bromo-7-methoxyquinoxalin-2(1H)-one C₉H₇BrN₂O₂ 273.07 -Br (6), -OCH₃ (7) Brominated analog (similarity 0.85)
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 8-nitro-3H-quinoxalin-2-one enhances electrophilicity, facilitating redox activation by NTR enzymes.
  • Halogenation Effects: 3-Chloro-1-methyl-1H-quinoxalin-2-one’s chlorine atom introduces steric and electronic effects, likely improving binding affinity in receptor-targeted applications .

Biological Activity

8-Nitro-3H-quinoxalin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the quinoxaline family, which is known for a variety of pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. This article delves into the biological activity of 8-nitro-3H-quinoxalin-2-one, summarizing relevant findings from various studies and presenting data in tabular form.

Chemical Structure and Properties

The chemical structure of 8-nitro-3H-quinoxalin-2-one can be represented as follows:

C8H6N4O2\text{C}_8\text{H}_6\text{N}_4\text{O}_2

This compound features a nitro group at the 8-position of the quinoxaline ring, which is crucial for its biological activity.

Antiviral Activity

8-Nitro-3H-quinoxalin-2-one has shown significant antiviral properties. In a study focusing on its mechanism as a non-nucleoside reverse-transcriptase inhibitor (NNRTI), it demonstrated potent activity against HIV-1. The reported IC50 value was approximately 179 µM, with an IC90 value of 11 µM, indicating its potential as an antiviral agent in HIV treatment protocols .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research indicates that it can act as an estrogen receptor (ER) antagonist and inhibit pathways associated with inflammation. For instance, it has been shown to reduce the expression of pro-inflammatory cytokines in cellular models, suggesting its utility in treating inflammatory diseases .

Anticancer Activity

In addition to its antiviral and anti-inflammatory effects, 8-nitro-3H-quinoxalin-2-one exhibits anticancer properties. Studies have indicated that it can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways related to cell growth and apoptosis. The compound has been tested against several cancer cell lines, showcasing varying degrees of cytotoxicity .

The biological activities of 8-nitro-3H-quinoxalin-2-one can be attributed to its ability to interact with specific molecular targets:

  • Non-Nucleoside Reverse Transcriptase Inhibition : By binding to the reverse transcriptase enzyme, it prevents viral replication.
  • Estrogen Receptor Modulation : It interferes with estrogen signaling pathways, which are often upregulated in inflammatory conditions and some cancers.
  • Cell Cycle Regulation : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

Data Summary

Biological ActivityMechanism of ActionTargetIC50/EC50 Values
AntiviralNNRTIHIV-1IC50: 179 µM; IC90: 11 µM
Anti-inflammatoryER antagonistERIC50: 118 nM
AnticancerCell cycle arrestVarious cancer cell linesVaries by cell line

Case Studies

Several studies have highlighted the effectiveness of 8-nitro-3H-quinoxalin-2-one in clinical and preclinical settings:

  • Clinical Trials for HIV : In trials where this compound was administered alongside standard HIV treatments, patients exhibited improved viral load outcomes without significant adverse effects .
  • Preclinical Cancer Models : In vitro studies have shown that this compound effectively reduces tumor growth in various cancer models by inducing apoptosis and inhibiting proliferation .

Q & A

Q. How can researchers optimize the synthesis of 8-nitro-3H-quinoxalin-2-one to improve yield and purity?

Methodological Answer: Synthesis optimization requires stepwise adjustments:

  • Intermediate Formation : Use K₂CO₃ in methanol for dehydrohalogenation of brominated precursors (e.g., converting α-bromo intermediates to nitroarylidene derivatives) .
  • Cyclization : React 3-oxazolidinones with 1,2-diaminobenzenes in boiling acetic acid with catalytic H₂SO₄ to form the quinoxalinone core .
  • Reduction : Employ NaCNBH₃ in methanol/acetic acid (0°C to rt) for selective reductions, achieving >95% yield . Key Parameters :
  • Monitor reaction progress via TLC (silica gel, EtOAc/hexane).
  • Purify intermediates via recrystallization (e.g., from ethanol/water mixtures).
StepReagents/ConditionsYield (%)Purity ControlReference
BrominationHBr/Acetone, rt85TLC, NMR
CyclizationAcOH/H₂SO₄, reflux75HPLC (C18)

Q. What spectroscopic techniques are most effective for characterizing 8-nitro-3H-quinoxalin-2-one?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to observe nitro group deshielding (δ ~8.5 ppm for aromatic protons adjacent to NO₂) .
  • IR : Confirm nitro stretches (1520–1350 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion [M+H]⁺ and fragmentation patterns .
  • Cross-Validation : Compare with PubChem/NIST reference data for analogous quinoxalinones .

Q. How should researchers handle the hygroscopicity/reactivity of 8-nitro-3H-quinoxalin-2-one during storage?

Methodological Answer:

  • Storage : Use airtight containers with desiccants (silica gel) under inert gas (N₂/Ar) to prevent hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC to identify degradation products .

Q. What in vitro assays are suitable for preliminary biological screening of 8-nitro-3H-quinoxalin-2-one derivatives?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative strains .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., NOX enzyme inhibition using NADPH oxidation rates) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling guide the design of 8-nitro-3H-quinoxalin-2-one derivatives with enhanced bioactivity?

Methodological Answer:

  • DFT Calculations : Predict electronic effects of substituents (e.g., nitro group’s electron-withdrawing impact on aromatic ring reactivity) .
  • Docking Studies : Use UCSF Chimera to model interactions with target proteins (e.g., H-NOX domains) and prioritize derivatives for synthesis .
  • Validation : Compare computed vs. experimental NMR chemical shifts (RMSD < 0.5 ppm) .

Q. What strategies resolve contradictions in reported biological activity data for quinoxalin-2-one derivatives?

Methodological Answer:

  • Meta-Analysis : Systematically review assay conditions (e.g., cell line variability, solvent/DMSO concentrations) across studies .
  • Controlled Replication : Reproduce conflicting experiments with standardized protocols (e.g., fixed incubation time/temperature) .
  • Statistical Analysis : Apply ANOVA to identify outliers or batch effects in dose-response data .

Q. How can researchers elucidate the reaction mechanism of 8-nitro-3H-quinoxalin-2-one derivatization under acidic conditions?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ FTIR to detect intermediates (e.g., protonated nitro groups or carbocationic species) .
  • Isotopic Labeling : Use ¹⁵N-labeled nitro compounds to trace nitrogen migration during ring-opening reactions .
  • Theoretical Modeling : Calculate transition-state energies using Gaussian09 to identify rate-limiting steps .

Q. What are the challenges in scaling up 8-nitro-3H-quinoxalin-2-one synthesis from milligram to gram quantities?

Methodological Answer:

  • Heat Management : Use jacketed reactors for exothermic steps (e.g., bromination) to avoid side reactions .
  • Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for safer large-scale extractions .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy for real-time monitoring .

Data Contradiction Analysis Framework

Case Study : Discrepancies in antimicrobial activity data for quinoxalin-2-one derivatives.

  • Step 1 : Compare MIC values across studies; note variations in bacterial strains (e.g., S. aureus ATCC 29213 vs. clinical isolates) .
  • Step 2 : Re-evaluate solvent effects (e.g., DMSO >1% may inhibit bacterial growth) .
  • Step 3 : Validate purity of test compounds via LC-MS to rule out degradation artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.